1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione
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Overview
Description
1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione is a heterocyclic compound that features a pyrazole ring fused with another pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione typically involves the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Industrial Production Methods
Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for industrial scalability .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various functionalized pyrazole compounds .
Scientific Research Applications
1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its anticancer properties, showing cytotoxic activities against various cancer cell lines.
Mechanism of Action
The mechanism of action of 1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits CDK2, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the cell cycle progression, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
1,3-Diphenylpyrazole: Shares structural similarities and exhibits comparable chemical reactivity.
Uniqueness
1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione is unique due to its specific fusion of two pyrazole rings, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research .
Properties
CAS No. |
919533-32-7 |
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Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1,5-diphenylpyrazolo[1,2-a]pyrazole-3,7-dione |
InChI |
InChI=1S/C18H12N2O2/c21-17-11-15(13-7-3-1-4-8-13)19-18(22)12-16(20(17)19)14-9-5-2-6-10-14/h1-12H |
InChI Key |
MWYKTPHAUGOULZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3N2C(=O)C=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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